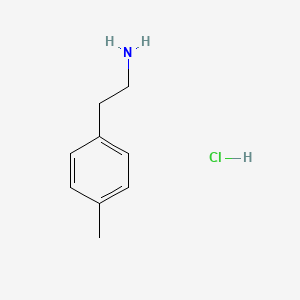

4-Methylphenethylamine hydrochloride

Description

Contextualizing 4-Methylphenethylamine (B144676) Hydrochloride within Phenethylamine (B48288) Chemistry

The chemical foundation of 4-Methylphenethylamine lies in the phenethylamine structure, which consists of a phenyl ring connected to an ethylamine (B1201723) side chain. smolecule.com This core scaffold is the basis for numerous biologically active compounds, including endogenous neurotransmitters, hormones, and a wide array of synthetic substances. wikipedia.orgnih.gov 4-Methylphenethylamine is classified as a substituted phenethylamine, meaning one or more hydrogen atoms on the core structure have been replaced by other functional groups. wikipedia.org

In the case of 4-MPEA, a methyl group is substituted at the fourth position (the para position) of the phenyl ring. smolecule.com This specific placement is crucial as it differentiates 4-MPEA from its structural isomers, which have the same chemical formula (C₉H₁₃N) but different arrangements of atoms and, consequently, distinct pharmacological profiles. smolecule.comwikipedia.org For example, α-methylphenethylamine is the chemical name for amphetamine, where the methyl group is on the alpha-carbon of the ethylamine side chain. smolecule.com Another isomer, N-methylphenethylamine, features a methyl group attached to the nitrogen atom of the amine group. wikipedia.org These subtle structural distinctions lead to significant differences in how each compound interacts with biological targets.

Properties

IUPAC Name |

2-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGVGKXHJTZEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496674 | |

| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39260-86-1 | |

| Record name | Benzeneethanamine, 4-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039260861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methylphenethylamine Hydrochloride

Established Synthetic Routes to 4-Methylphenethylamine (B144676) Hydrochloride

The primary methods for synthesizing 4-methylphenethylamine revolve around the formation of the core ethylamine (B1201723) side chain attached to the 4-methylated phenyl group.

Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts a ketone or aldehyde into an amine through an intermediate imine, which is then reduced. wikipedia.orgmdma.ch For the synthesis of 4-methylphenethylamine, the reaction typically starts with 4-methylphenylacetone (B1295304).

The process involves two main steps that can be performed sequentially in a one-pot reaction:

Imine Formation: The carbonyl group of 4-methylphenylacetone reacts with an ammonia (B1221849) source to form an unstable hemiaminal, which then dehydrates to form the corresponding imine intermediate. mdma.ch The equilibrium of this reaction can be influenced by factors such as pH and the removal of water. nih.gov

Reduction: The C=N double bond of the imine is reduced to an amine. This reduction can be achieved using various reducing agents. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), which is noted for its selectivity for imines over ketones. acs.orgresearchgate.net Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a common industrial method. wikipedia.orgmdma.ch

The final product, 4-methylphenethylamine, is an oil that can be converted to its more stable hydrochloride salt by reacting it with hydrochloric acid. mdma.ch

| Parameter | Details | Purpose |

|---|---|---|

| Starting Material | 4-Methylphenylacetone | Provides the carbon skeleton of the target molecule. |

| Amine Source | Ammonia, Ammonium (B1175870) Acetate | Provides the nitrogen atom for the amine group. mdma.ch |

| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Raney Ni, Pd/C) | Reduces the intermediate imine to the final amine. wikipedia.orgmdma.ch |

| Reaction Type | One-pot or stepwise | Direct reductive amination is often preferred for efficiency. nih.gov |

Nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for forming phenethylamine (B48288) structures. This reaction involves a nucleophile replacing a leaving group on an aromatic ring. For this to occur efficiently, the aromatic ring typically needs to be "activated" by electron-withdrawing groups, usually positioned ortho or para to the leaving group. youtube.comyoutube.com

In the context of synthesizing 4-methylphenethylamine, a theoretical SₙAr approach could involve a 4-methyl-substituted benzene (B151609) ring bearing a leaving group (like a halide) and reacting it with a two-carbon nucleophile containing the nitrogen atom (e.g., the equivalent of ⁻CH₂CH₂NH₂). However, the methyl group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making this route less straightforward than reductive amination.

A more plausible, though indirect, route involves the reduction of 4-methylphenylacetonitrile (benzyl cyanide). The synthesis of β-phenylethylamine from benzyl (B1604629) cyanide is well-established, involving the reduction of the nitrile group to a primary amine using powerful reducing agents or catalytic hydrogenation. orgsyn.org This method can be adapted by using the appropriately substituted 4-methylphenylacetonitrile.

| Method | Starting Material | Key Reagents | General Principle |

|---|---|---|---|

| Nitrile Reduction | 4-Methylphenylacetonitrile | H₂/Raney Nickel, LiAlH₄ | Reduction of the nitrile group to a primary amine. orgsyn.org |

Optimization of Reaction Conditions for Enhanced Synthesis

To improve the yield, purity, and efficiency of 4-methylphenethylamine synthesis, careful optimization of reaction parameters is crucial.

The choice of solvent significantly affects the rate and outcome of reductive amination reactions. researchgate.net The solvent can influence the formation of the imine intermediate and the subsequent reduction step. researchgate.net Polar protic solvents are often favored.

Methanol (B129727): Research has identified methanol as a highly effective solvent for the reductive amination of ketones. researchgate.net It facilitates high rates of both imine formation and hydrogenation. researchgate.net

Other Alcohols: Ethanol has also shown promising results, though with slightly lower conversion rates compared to methanol. researchgate.net The polarity of the alcohol appears to be a key factor, as less polar alcohols like propanol (B110389) result in lower reaction conversions. researchgate.net

Aprotic Solvents: While solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been used, there is a push towards more environmentally benign options like ethyl acetate. acsgcipr.org

| Solvent | Observed Impact on Reductive Amination | Reference |

|---|---|---|

| Methanol | Identified as the best solvent, promoting high rates for both imine formation and hydrogenation. | researchgate.net |

| Ethanol | Good conversion rates, though generally lower than methanol. | researchgate.net |

| Propanol | Lower conversion rates, linked to decreased solvent polarity. | researchgate.net |

| Water | Generally disfavors imine formation, leading to higher selectivity towards alcohol byproducts. | researchgate.net |

| Dichloromethane (DCM) | Commonly used but less environmentally friendly. | acsgcipr.org |

In catalytic hydrogenation, the choice of catalyst is critical for achieving high yield and purity.

Palladium (Pd): Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of imines and nitriles. orgsyn.orggoogle.com It is often used under various pressures of hydrogen gas. google.com

Nickel (Ni): Raney Nickel is a cost-effective and highly active catalyst frequently used for reductive aminations, particularly on an industrial scale. mdma.chorgsyn.org It can be used with hydrogen gas, often at elevated temperatures and pressures. mdma.ch

Iridium (Ir): Modern catalytic systems using iridium complexes have been developed for direct reductive amination. organic-chemistry.org These catalysts can operate under transfer hydrogenation conditions, using a hydrogen source like ammonium formate (B1220265), which can also serve as the nitrogen source. organic-chemistry.org This approach can offer high selectivity under milder conditions. organic-chemistry.org

Optimization involves balancing catalyst loading, temperature, and pressure to maximize the formation of the desired primary amine while minimizing side reactions, such as the formation of secondary amines. mdma.ch

| Catalyst | Typical Use | Advantages |

|---|---|---|

| Raney Nickel | Reductive amination of ketones. mdma.ch | Cost-effective, highly active. |

| Palladium on Carbon (Pd/C) | Hydrogenation of imines and nitriles. google.com | Effective under various conditions, widely used. |

| Iridium Complexes | Direct reductive amination via transfer hydrogenation. organic-chemistry.org | High selectivity, operates under mild conditions. |

Advanced Synthetic Techniques for Analog Development

The development of analogs of 4-methylphenethylamine involves modifying its structure to explore structure-activity relationships. The synthetic routes described above are highly adaptable for this purpose.

Varying the Starting Ketone: The most direct way to create analogs is to start with different substituted phenylacetones in the reductive amination process. For example, using 2- or 3-methylphenylacetone would yield the corresponding positional isomers. Using methoxy-substituted phenylacetones would produce methoxy (B1213986) analogs. nih.gov

Catalytic Hydroarylation: Advanced catalytic systems have been developed for the synthesis of phenethylamine pharmacophores. nih.gov One such strategy involves the direct hydroarylation of vinyl amine derivatives with a range of aryl halides, including aryl chlorides. nih.gov This modular and highly regioselective protocol allows for the combination of various aromatic rings with an ethylamine side chain, providing a powerful tool for creating a diverse library of analogs. nih.gov

Debenzylation of N-Substituted Precursors: Another technique involves synthesizing an N-benzyl protected phenethylamine derivative, which can then be debenzylated. A method has been described using ammonium formate as a hydrogen donor in the presence of a palladium-carbon catalyst to debenzylate N-(1-phenyl)-phenethylamine derivatives. google.com This avoids the need for high-pressure hydrogenation and can produce high yields. google.com This approach allows for the introduction of various substituents on the nitrogen atom, which can then be removed to yield the primary amine analog.

Strategies for Stereoselective Synthesis

The synthesis of specific stereoisomers (enantiomers) of phenethylamine derivatives is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a single enantiomer in high purity, avoiding the need for chiral resolution of a racemic mixture. Key strategies include the use of chiral starting materials and asymmetric catalysis.

One effective approach involves starting with an easily obtainable chiral source material. For instance, a method for producing chiral amines involves using a chiral amino alcohol as the initial building block. The process can be summarized in several steps:

Cyclization: The N-protected chiral amino alcohol is reacted with an inorganic base and sulfonyl chloride to form a cyclized intermediate. google.com

Reductive Ring Opening: The cyclized compound undergoes a reduction that opens the ring to yield an N-protected chiral amine. google.com

Deprotection and Purification: The protecting group is removed using an acidic reagent, and the final chiral amine is purified, often via crystallization of its salt form, such as the hydrochloride salt. google.com

A more modern and highly efficient method is asymmetric hydrogenation, which utilizes a chiral catalyst to induce stereoselectivity. Iridium-catalyzed asymmetric hydrogenation of boron-containing heteroarenes, such as 1,2-azaborines, represents a cutting-edge technique for accessing chiral δ-aminoboronic esters, which are valuable precursors to chiral amines. chemrxiv.org This method is noted for its ability to produce the desired products with excellent enantiomeric excess (ee) and can be scaled up for larger quantity synthesis. chemrxiv.org While these examples may not directly synthesize 4-methylphenethylamine, the principles are broadly applicable to the creation of chiral phenethylamines.

Introduction of Specific Substituents and Functional Groups

Research into designer phenethylamines provides insight into how structural modifications affect biological outcomes. Structure-activity relationship (SAR) studies have explored the impact of various functional groups. biomolther.org For example, adding a β-ketone group, lengthening the α-alkyl chain, or incorporating a pyrrolidine (B122466) ring on the N-terminus can significantly alter the compound's effects. nih.gov

The following table summarizes findings from a study on the thermogenic effects of various functional group modifications on phenethylamines:

| Modification | Example Compound Comparison | Observed Effect on Thermogenic Response | Citation |

| β-Ketone Addition | 4-methylmethamphetamine vs. Mephedrone | Oxidation at the benzylic position to a ketone significantly attenuates the hyperthermic response. | nih.gov |

| α-Alkyl Chain Elongation | Methylone vs. Butylone and Pentylone | Lengthening the α-alkyl chain from methyl to ethyl (Butylone) or propyl (Pentylone) significantly blunted the thermogenic effects. | nih.gov |

| N-Terminus Pyrrolidine Ring | Pentylone vs. MDPV | Adding a pyrrolidine ring to the nitrogen terminus significantly blunted the thermogenic effects. | nih.gov |

These findings demonstrate that even subtle changes to the molecular structure, such as the introduction of a ketone or the extension of an alkyl chain, can lead to significant changes in the molecule's biological activity profile. nih.gov

Synthesis of Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs of compounds are indispensable tools in research, particularly for elucidating metabolic pathways and studying pharmacokinetics. The substitution of an atom with its heavier, stable isotope (like replacing hydrogen with deuterium) can provide a powerful handle for analytical detection and for studying reaction mechanisms. researchgate.net

Deuteration Strategies and Their Application in Pharmacokinetic Research

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a key strategy used to modulate the pharmacokinetic properties of a drug. nih.gov This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov

Application in Pharmacokinetics:

Slowing Metabolism: Many drugs are metabolized by enzymes like the cytochrome P450 (CYP) superfamily, which often involves the cleavage of C-H bonds. nih.gov Because the C-D bond is stronger, enzymes break it at a slower rate. nih.govnih.gov This can decrease the rate of metabolic clearance, leading to a longer drug half-life and increased systemic exposure. nih.gov

Redirecting Metabolism: Deuteration at a specific site can also redirect metabolism towards other pathways, which may reduce the formation of toxic metabolites. researchgate.netnih.gov

Improved Safety Profile: The first FDA-approved deuterated drug, deutetrabenazine, demonstrates a better safety profile than its non-deuterated counterpart due to its altered metabolism. researchgate.netnih.gov

Synthetic Strategies: The synthesis of deuterated molecules typically relies on the incorporation of commercially available deuterated precursors. nih.gov Common strategies include:

Use of Deuterated Reagents: Employing simple deuterated building blocks like deuterated water (D₂O), deuterated methyl iodide (CD₃I), or deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govresearchgate.net

Reductive Amination: Using deuterated reducing agents to introduce deuterium during the formation of the amine. nih.gov

Starting Material Modification: Beginning a synthesis with a precursor that has already been deuterated. For example, a practical synthesis of deuterated dimethylamine (B145610) has been developed using deuterated tosylate (TsOCD₃) as the deuterated methylation reagent. researchgate.net

Studies have shown that deuterating phenylethylamine can potentiate its effects, likely due to a longer persistence in the brain because the deuterated version is a poorer substrate for the metabolic enzyme monoamine oxidase (MAO). nih.gov

Synthetic Pathways for Deuterated 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride

The synthesis of 2,5-(dimethoxy-d6)-4-methylphenethylamine hydrochloride involves creating a phenethylamine structure where the two methoxy groups on the aromatic ring are fully deuterated (-OCD₃). This requires a multi-step pathway starting with a suitable phenolic precursor and incorporating the deuterium atoms via a deuterated methylating agent.

A logical and established synthetic pathway is as follows:

Deuterated Williamson Ether Synthesis: The synthesis would commence with a dihydroxy-substituted precursor, such as 2,5-dihydroxy-4-methylbenzaldehyde. This precursor undergoes a Williamson ether synthesis using a deuterated methylating agent. Reacting it with a base and deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂)SO₄ would yield 2,5-(dimethoxy-d6)-4-methylbenzaldehyde .

Henry Reaction (Nitroaldol Condensation): The resulting deuterated aldehyde is then condensed with nitromethane (B149229) in a Henry reaction. This step forms the carbon backbone of the ethylamine side chain, producing the intermediate 1-(2,5-(dimethoxy-d6)-4-methylphenyl)-2-nitroethene . This is a standard method for converting an aldehyde to a nitrostyrene (B7858105), a key precursor for phenethylamines. wikipedia.org

Reduction of the Nitrostyrene: The nitro group and the alkene double bond of the nitrostyrene intermediate are then reduced to form the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which yields the free base form of the target molecule, 2,5-(dimethoxy-d6)-4-methylphenethylamine . wikipedia.org

Salt Formation: Finally, the deuterated amine free base is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the stable and crystalline 2,5-(dimethoxy-d6)-4-methylphenethylamine hydrochloride salt. studfile.net

This synthetic approach ensures the precise placement of six deuterium atoms on the methoxy groups, making the final compound suitable for advanced mechanistic and pharmacokinetic studies. The non-deuterated parent compound, 2,5-dimethoxy-4-methylphenethylamine (B1664025), is a known psychoactive substance, and studying its deuterated analog can help elucidate the role of O-demethylation in its metabolic fate. nih.gov

Pharmacological Characterization and Receptor Interactions of 4 Methylphenethylamine Hydrochloride

Primary Receptor Targets and Molecular Mechanisms

The principal molecular target for 4-Methylphenethylamine (B144676) is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) involved in regulating monoaminergic neurotransmission. nih.govwikipedia.org

4-Methylphenethylamine, a substituted phenethylamine (B48288), functions as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov The core phenethylamine structure is a key feature for agonism at this receptor. nih.gov Research on the closely related analog, β-methylphenethylamine, demonstrates its potent activation of human TAAR1, exhibiting an EC₅₀ value of 2.1 µM. nih.gov This agonistic activity is comparable to that of other psychoactive compounds like amphetamine. nih.gov TAAR1 is primarily an intracellular receptor, and its activation by ligands like 4-methylphenethylamine is a critical step in its pharmacological action. nih.govwikipedia.org

Table 1: TAAR1 Agonistic Activity of Selected Phenethylamine Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Compound | EC₅₀ (µM) for TAAR1 Activation | Efficacy (Eₘₐₓ %) |

|---|---|---|

| β-Methylphenethylamine | 2.1 | 77% |

| Phenethylamine | 8.8 | 97% |

| Tyramine | 9.5 | 77% |

| Higenamine | 0.98 | 93% |

| p-Synephrine | 92 | 85% |

Data sourced from in vitro studies on human TAAR1 expressed in HEK293T cells. Efficacy is relative to the maximal effect of phenethylamine. nih.gov

Upon binding of an agonist like 4-methylphenethylamine, TAAR1 initiates a cascade of intracellular signaling events. The receptor is known to couple to Gαs and Gαq proteins. nih.govwikipedia.org Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govbluelight.org This rise in cAMP, in turn, activates Protein Kinase A (PKA). wikipedia.org Concurrently, TAAR1 activation can trigger Protein Kinase C (PKC) signaling. wikipedia.org These kinase-mediated pathways result in the phosphorylation of various downstream targets, including dopamine (B1211576) transporters (DAT), which alters their function and plays a crucial role in modulating neurotransmitter levels. wikipedia.org

Interaction with Monoaminergic Systems

4-Methylphenethylamine significantly interacts with the monoaminergic systems, not only through TAAR1 but also by directly affecting the enzymes that metabolize monoamines and the transporters responsible for their reuptake.

Phenethylamine and its derivatives are known to interact with monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like dopamine and serotonin (B10506). medchemexpress.com Structural modifications to the phenethylamine molecule influence its inhibitory activity and selectivity towards the two MAO isoforms, MAO-A and MAO-B. Specifically, β-methylation of phenethylamine substrates often confers selectivity for MAO-B inhibition. Research has demonstrated that compounds structurally similar to 4-methylphenethylamine, such as p-chloro-β-methylphenethylamine, act as selective and reversible inhibitors of MAO-B. bluelight.org This inhibition of MAO enzymes, particularly MAO-B, leads to increased synaptic concentrations of monoamine neurotransmitters by preventing their breakdown. wikipedia.org

Table 2: MAO Inhibitory Potency of Related Phenethylamines This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| AEPEA (α-Ethylphenethylamine) | MAO-A | 14.0 | Competitive |

| AEPEA (α-Ethylphenethylamine) | MAO-B | 234 | Competitive |

| Amphetamine | MAO-A | 5.3 | Competitive |

| Methamphetamine | MAO-A | 17.2 | Competitive |

| N,α-DEPEA | MAO-A | 251 | Weak |

| N,α-DEPEA | MAO-B | 159 | Weak |

Data sourced from in vitro inhibition studies using human recombinant MAO enzymes. medchemexpress.com

Beyond inhibiting their degradation, 4-methylphenethylamine can enhance the release of monoamine neurotransmitters. As a phenethylamine derivative, it acts as a substrate-type releasing agent at monoamine transporters. nih.gov This action is particularly notable at the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov By interacting with these transporters, the compound can induce their reversal, leading to the efflux of dopamine and other monoamines from the presynaptic neuron into the synaptic cleft. wikipedia.org While the primary action is on catecholamines, phenethylamines are also known to increase levels of serotonin, contributing to their complex pharmacological profile.

Comparative Potency with Traditional Amphetamines in MAO Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, existing in two isoforms, MAO-A and MAO-B. nih.gov These enzymes are critical in regulating the levels of various neurotransmitters. nih.gov Phenethylamines are known to interact with MAO, and their inhibitory potential is a key aspect of their pharmacological profile. nih.gov

While direct inhibitory constants (Ki) for 4-methylphenethylamine are not prominently available in the reviewed literature, analysis of structurally related compounds provides insight into its likely activity. A study exploring MAO-A inhibition among structural analogs of amphetamine provides a useful comparison. For instance, amphetamine itself shows a Ki value of 5.3 µM for MAO-A, while methamphetamine has a Ki of 17.2 µM. nih.govresearchgate.net A close structural analog, α-ethylphenethylamine (AEPEA), demonstrated competitive inhibition of human recombinant MAO-A with a Ki of 14.0 µM, showing it to be a more potent inhibitor of MAO-A than MAO-B (Ki = 234 µM). nih.govresearchgate.net This suggests that 4-methylphenethylamine likely also acts as a competitive inhibitor of MAO-A, with a potency potentially in a similar micromolar range. The inhibitory activity of these compounds on MAO can lead to an increase in the levels of neurotransmitters like dopamine and serotonin. nih.gov

Table 1: Comparative MAO-A Inhibition of Phenethylamine Analogs

| Compound | MAO-A Ki (µM) |

|---|---|

| Amphetamine | 5.3 nih.govresearchgate.net |

| α-Ethylphenethylamine (AEPEA) | 14.0 nih.govresearchgate.net |

| Methamphetamine | 17.2 nih.govresearchgate.net |

| 4-Methylphenethylamine | Data Not Available |

Serotonin Receptor Subtype Agonism

Affinity and Selectivity for Serotonin 5-HT2 Receptors (5-HT2A, 5-HT2B, 5-HT2C)

The serotonin 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a primary target for many psychoactive phenethylamines. nih.govnih.gov Agonist activity at the 5-HT2A receptor, in particular, is associated with the characteristic effects of many of these compounds. nih.govnih.gov

Table 2: 5-HT2A Receptor Affinity for a Related Phenethylamine

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 2,5-dimethoxy-4-iodophenethylamine (2C-I) | 5-HT2A | Data Not Available in this format, but noted as having moderate affinity. nih.gov |

| 4-Methylphenethylamine | 5-HT2A/2B/2C | Data Not Available |

Differential Gq-Coupling Efficacy at 5-HT2A Receptors and Its Functional Consequences

The 5-HT2A receptor canonically signals through the Gq/G11 family of G proteins. nih.gov Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

While specific data on the Gq-coupling efficacy (EC50 or Emax values) for 4-methylphenethylamine are not available, studies on related compounds confirm this mechanism. For instance, a range of psychoactive substituted phenethylamines, including 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D), have been shown to be full agonists in inositol phosphate (B84403) assays at both 5-HT2A and 5-HT2C receptors. nih.gov This indicates their ability to effectively activate the Gq signaling pathway. The efficacy of Gq activation at the 5-HT2A receptor is a critical determinant of the functional output of these compounds, and recent research has strongly correlated the magnitude of 5-HT2A-Gq signaling with psychedelic potential. nih.govresearchgate.net

Ligand-Dependent Bias in G Protein-Coupled Receptor Signaling

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govresearchgate.net For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, agonists can show bias towards either G protein-mediated signaling (e.g., Gq activation) or β-arrestin-mediated pathways. nih.govresearchgate.net This differential activation can lead to distinct physiological and behavioral outcomes.

The specific biased agonism profile for 4-methylphenethylamine at the 5-HT2A receptor has not been characterized in the available literature. However, the field is actively exploring how ligand structure influences this bias. For example, some ligands have been developed to be β-arrestin-biased at the 5-HT2A receptor, which may block the effects of other agonists and promote receptor downregulation. nih.gov Conversely, the psychedelic effects of many phenethylamines are linked to their efficacy as agonists at the Gq pathway. nih.govresearchgate.net Understanding whether 4-methylphenethylamine has a balanced or biased profile at the 5-HT2A receptor would be crucial for fully characterizing its functional consequences.

Enzymatic Interactions and Drug Metabolism Implications

Inhibition of Cytochrome P450 Enzymes (CYP1A2 and CYP2A6)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the phase I metabolism of a vast number of xenobiotics, including many drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions by altering the clearance of co-administered substances. CYP1A2 and CYP2A6 are two important isoforms involved in drug metabolism. nih.govnih.gov CYP2A6, for instance, is the primary enzyme responsible for the metabolism of nicotine. nih.govbuu.ac.th

There is no specific data available in the reviewed scientific literature regarding the inhibitory potential (IC50 or Ki values) of 4-methylphenethylamine hydrochloride on CYP1A2 and CYP2A6. The ability of flavonoids and other natural compounds to inhibit these enzymes has been documented, highlighting the importance of screening for such interactions. nih.govnih.gov Given that many phenethylamine-based compounds are substrates and potential inhibitors of CYP enzymes, the interaction of 4-methylphenethylamine with these enzymes represents a critical but currently uncharacterized aspect of its metabolic profile. Further research would be required to determine its potential to cause clinically relevant drug interactions via inhibition of CYP1A2 or CYP2A6.

Potential for Drug-Drug Interactions and Altered Co-Administered Drug Metabolism

The potential for this compound to engage in drug-drug interactions stems primarily from its likely role as a substrate and potential inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of pharmaceuticals. nih.govmdpi.comopenanesthesia.org While direct studies on 4-methylphenethylamine are limited, data from structurally related phenethylamines, such as β-Methylphenethylamine (BMPEA), suggest a basis for these interactions.

Substituted phenethylamines can influence the metabolic pathways of co-administered drugs. For instance, some amine stimulants found in dietary supplements have been shown to inhibit CYP2D6 and CYP3A4 enzymes. webmd.com The inhibition of these enzymes can lead to clinically significant interactions. When a CYP enzyme is inhibited, the metabolism of other drugs that are substrates for that same enzyme is slowed, potentially leading to increased plasma concentrations and a higher risk of toxicity. openanesthesia.orgnih.gov For example, co-administration of a CYP3A inhibitor with atorvastatin (B1662188), a substrate of CYP3A, can lead to a significant increase in atorvastatin plasma levels and associated muscle-related toxicity. mdpi.com

The metabolism of phenethylamine derivatives themselves is mediated by CYP enzymes. Studies on N-methyl, N-propargylphenylethylamine (MPPE) have shown that enzymes like CYP2B6, CYP2C19, and CYP2D6 are involved in its breakdown. nih.gov Given that 4-methylphenethylamine is a substituted phenethylamine, it is probable that it is also metabolized by one or more of these CYP isoforms. nih.govwikipedia.org

If 4-methylphenethylamine acts as an inhibitor of a specific CYP enzyme, such as CYP2D6, it could alter the therapeutic effects of other drugs. webmd.com CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs. nih.gov Inhibition of this enzyme could decrease the breakdown of these drugs, leading to elevated drug levels and potential adverse effects. Conversely, if a co-administered drug induces the CYP enzymes responsible for metabolizing 4-methylphenethylamine, it could lead to a faster breakdown of the compound, potentially diminishing its effects. openanesthesia.org The interaction is bidirectional; the metabolism of 4-methylphenethylamine can be affected by other drugs, and it can, in turn, affect the metabolism of other medications. mdpi.com

Comparative Pharmacology with Other Phenethylamine Derivatives

Ring Substitutions: Substitutions on the phenyl ring are a key determinant of a compound's activity, particularly at serotonin receptors.

Position: The placement of substituents is critical. For many psychedelic phenethylamines, a 2,5-dimethoxy substitution pattern is common. nih.gov Adding a substituent at the 4-position of this 2,5-dimethoxy-phenethylamine structure often leads to potent hallucinogenic activity. nih.govfrontiersin.org

Nature of Substituent: The type of atom or group at the 4-position modulates receptor affinity and efficacy. Alkyl or halogen groups at the para-position (R¹) of the phenyl ring tend to maintain or enhance affinity for the 5-HT₂ₐ receptor. biomolther.orgnih.govkoreascience.krnih.gov In contrast, introducing an alkoxy or nitro group at this position can decrease affinity. biomolther.org Extending the length of a 4-alkoxy group on a 2,5-dimethoxyphenethylamine backbone generally increases binding affinities at 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.govfrontiersin.org

Side-Chain Substitutions: Modifications to the ethyl sidechain also have significant pharmacological consequences.

Alpha-Methylation (α-CH₃): The addition of a methyl group at the alpha position (the carbon closest to the amino group) creates an amphetamine analog. This substitution often increases the stimulant properties of the compound and can also influence its interaction with monoamine transporters. wikipedia.orgwikipedia.org Phenethylamine derivatives generally bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their alpha-methylated (amphetamine) counterparts. nih.govfrontiersin.org

Amino Group Substitutions: Alterations to the terminal amino group can also impact pharmacology.

N-Alkylation: Adding alkyl groups to the nitrogen atom can change receptor binding profiles. For example, N-2-methoxybenzyl substitution of 2C drugs (2,5-dimethoxyphenethylamines) has been shown to increase binding affinity at serotonergic 5-HT₂ₐ and 5-HT₂꜀ receptors, as well as at adrenergic, dopaminergic, and histaminergic receptors. nih.govpsilosybiini.info

| Structural Modification | Effect on Pharmacological Activity | Example Compounds |

|---|---|---|

| Substitution at 4-position of phenyl ring (with alkyl or halogen) | Maintains or increases 5-HT₂ₐ receptor affinity biomolther.orgnih.govkoreascience.krnih.gov | 2C-I, 2C-C |

| Substitution at 4-position of phenyl ring (with alkoxy) | Can decrease 5-HT₂ₐ receptor affinity biomolther.org | 2C-O derivatives |

| Alpha-methylation (forms amphetamine analog) | Increases stimulant properties, decreases TAAR1 affinity compared to phenethylamine parent wikipedia.orgnih.govfrontiersin.org | DOM (2,5-Dimethoxy-4-methylamphetamine) |

| N-2-methoxybenzyl substitution | Increases affinity at 5-HT₂ₐ/₂꜀, adrenergic, and dopaminergic receptors nih.govpsilosybiini.info | NBOMe series (e.g., 25I-NBOMe) |

While both substituted phenethylamines and classical psychedelics like mescaline, LSD, and psilocybin exert their primary effects through the serotonin 5-HT₂ₐ receptor, their broader receptor interaction profiles and the specific intracellular signaling cascades they trigger can differ, leading to distinct pharmacological and subjective effects. nih.govnih.govclinicaltrials.govmdpi.com

Receptor Binding Profiles: Classical psychedelics are often described as "promiscuous" ligands, binding to a wide array of serotonin receptors and other receptor types. nih.gov

LSD: Binds with high affinity to a broad range of serotonin (5-HT₁ₐ/₁ₑ, 5-HT₂ₐ/₂ₑ, 5-HT₅, 5-HT₆, 5-HT₇) and dopamine (D₁-D₄) receptors. nih.govtechnologynetworks.com

Psilocybin (and its active metabolite Psilocin): Also interacts with multiple serotonin receptors but generally shows less affinity for dopamine receptors compared to LSD. nih.gov

Mescaline: A phenethylamine itself, primarily targets 5-HT₂ₐ and 5-HT₂꜀ receptors. nih.govclinicaltrials.govveeva.com

Substituted Phenethylamines (e.g., 2C series): Typically show more selectivity for the 5-HT₂ receptor family (5-HT₂ₐ and 5-HT₂꜀) compared to the broad profile of LSD. biomolther.orgnih.govresearchgate.net However, modifications can introduce affinity for other targets; for example, N-2-methoxybenzyl (NBOMe) derivatives gain high affinity for adrenergic α₁ receptors. nih.govpsilosybiini.info

| Compound | Chemical Class | Primary Target | Other Notable Receptor Interactions |

|---|---|---|---|

| 4-Methylphenethylamine (putative) | Phenethylamine | TAAR1, Monoamine Transporters | Likely low affinity for 5-HT₂ₐ wikipedia.org |

| Mescaline | Phenethylamine | 5-HT₂ₐ clinicaltrials.govveeva.com | 5-HT₂꜀, Adrenergic α₂ₐ nih.govtechnologynetworks.com |

| LSD | Ergoline | 5-HT₂ₐ nih.gov | Multiple 5-HT subtypes, Dopamine D₁-D₃, Adrenergic α₁ nih.govtechnologynetworks.com |

| Psilocin | Tryptamine | 5-HT₂ₐ nih.gov | Multiple 5-HT subtypes, Serotonin Transporter inhibition technologynetworks.comugent.be |

Signal Transduction: Activation of the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), is not a simple on-off switch. The specific conformation the receptor adopts upon binding a ligand determines which intracellular signaling pathways are preferentially activated. The two major pathways are:

Gq/₁₁ Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which mobilizes intracellular calcium. This pathway is strongly linked to the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic potential. nih.govmdpi.com

β-Arrestin 2 Pathway: Involved in receptor desensitization and internalization, and can initiate its own distinct signaling cascades.

Research indicates that all 5-HT₂ₐ agonists, whether psychedelic or not, activate the Gq pathway to some degree. biorxiv.org The key differentiator for psychedelic activity appears to be the efficacy of Gq activation rather than a simple bias for Gq over β-arrestin. nih.govbiorxiv.org Psychedelic compounds like LSD, psilocin, and DOI are potent agonists of the Gq-PLC pathway. nih.govnih.gov In contrast, non-hallucinogenic 5-HT₂ₐ agonists, such as lisuride, tend to have very low efficacy at this pathway, even if they bind to the receptor with high affinity. nih.govbiorxiv.org Some studies have also suggested that hallucinogens may uniquely activate Gᵢ/₀-dependent signaling pathways, a trait not shared by non-hallucinogenic 5-HT₂ₐ agonists. nih.gov Therefore, while 4-methylphenethylamine and classical psychedelics may share a primary receptor target, the intensity and specific nature of the downstream signaling they initiate likely account for their differing pharmacological profiles.

Metabolic Pathways and Pharmacokinetic Considerations

In Vivo Biotransformation Pathways

The in vivo biotransformation of 4-methylphenethylamine (B144676) involves several key enzymatic pathways that are common to endogenous and exogenous phenethylamines. wikipedia.org These pathways are responsible for the degradation and clearance of the compound from the body.

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters and related compounds. frontiersin.org The two primary isoforms, MAO-A and MAO-B, are located on the outer membrane of mitochondria and play distinct but sometimes overlapping roles in the degradation of amines. clinpgx.orgresearchgate.net

MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B shows a preference for phenylethylamine (PEA), the parent compound of 4-methylphenethylamine. clinpgx.org Both MAO-A and MAO-B are capable of oxidizing dopamine (B1211576). clinpgx.org The metabolism of PEA by MAO results in the formation of phenylacetaldehyde (B1677652), which is subsequently oxidized by aldehyde dehydrogenase to its primary urinary metabolite, β-phenylacetic acid. wikipedia.org Given that 4-methylphenethylamine is a structural analog of PEA, it is a presumed substrate for both MAO-A and MAO-B. The presence of the methyl group on the phenyl ring may influence its selectivity for one isoform over the other. The inhibition of MAO enzymes can lead to a significant increase in the brain concentration of phenethylamines. wikipedia.org

Table 1: Key Enzymes in Phenethylamine (B48288) Metabolism

| Enzyme Family | Specific Isoform(s) | Primary Role in Phenethylamine Metabolism | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Catalyze oxidative deamination of phenethylamine to phenylacetaldehyde. MAO-B preferentially metabolizes PEA. | wikipedia.orgclinpgx.org |

| Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP2A6 | Involved in oxidative reactions, such as aromatic and side-chain hydroxylation. 4-MPEA may inhibit CYP1A2 and CYP2A6. | nih.govwikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | Not specified | Oxidizes the intermediate phenylacetaldehyde (from MAO action) to β-phenylacetic acid. | wikipedia.org |

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.comnih.gov These enzymes typically catalyze oxidative reactions, such as hydroxylation. mdpi.com

Research indicates that 4-methylphenethylamine interacts with the CYP system, with studies suggesting it can inhibit the human CYP1A2 and CYP2A6 isoforms. wikipedia.org Studies on the closely related compound, 4-methyl-amphetamine, have shown that the CYP2D6 enzyme is involved in its aromatic hydroxylation. nih.gov Other research on substituted phenethylamines has identified CYP2B6 and CYP2C19 as also contributing to their metabolism. nih.gov This suggests that the metabolic fate of 4-methylphenethylamine hydrochloride is, in part, determined by CYP-mediated oxidation, which can occur at the aromatic ring, the ethyl side chain, or the para-methyl group. nih.gov

Metabolite Identification and Characterization

The metabolism of a parent compound results in the formation of primary metabolites, which may then undergo further changes (conjugation) to form secondary metabolites.

Direct metabolic studies on 4-methylphenethylamine are not extensively detailed in the available literature, but its metabolic profile can be inferred from closely related compounds like 4-methyl-amphetamine. nih.gov For 4-methyl-amphetamine, metabolic pathways include aromatic hydroxylation, hydroxylation of the phenylmethyl group, and subsequent oxidation to a carboxylic acid. nih.gov The primary metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble secondary metabolites that are more easily excreted. nih.gov

For the parent compound phenethylamine, the primary metabolite is β-phenylacetic acid. wikipedia.org It is therefore highly probable that 4-methylphenethylamine is metabolized via similar pathways.

Table 2: Predicted Metabolites of 4-Methylphenethylamine Based on Related Compounds

| Metabolite Type | Predicted Metabolic Pathway | Potential Metabolite Structure | Reference(s) |

|---|---|---|---|

| Primary | Aromatic Hydroxylation | Hydroxy-4-methylphenethylamine | nih.gov |

| Primary | Methyl Group Hydroxylation | 4-(Hydroxymethyl)phenethylamine | nih.gov |

| Primary | Methyl Group Oxidation | 4-Carboxyphenethylamine | nih.gov |

| Primary | Side-Chain Hydroxylation | 4-Methyl-β-hydroxyphenethylamine | nih.gov |

| Secondary | Glucuronidation/Sulfation | Glucuronide or sulfate (B86663) conjugates of primary hydroxy metabolites | nih.govnih.gov |

Influence of Structural Modifications on Metabolic Stability

Altering the chemical structure of a compound, for instance through deuteration, can have a significant impact on its metabolic profile and stability.

Deuteration is the process of replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612). juniperpublishers.com This substitution can significantly alter the pharmacokinetics of a compound due to the "kinetic isotope effect" (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes like MAO and CYP450 to break. juniperpublishers.comresearchgate.net This often results in a slower rate of metabolism, which can prolong the biological half-life of the drug. juniperpublishers.comnih.gov

A study on phenethylamine demonstrated this effect clearly. When rats were administered a mixture of normal phenethylamine and phenethylamine deuterated at the alpha-carbon (the carbon adjacent to the amine group), significantly higher levels of the deuterated version were found in the brain, liver, and plasma. nih.gov This enrichment was attributed to the protection of the deuterated compound from degradation by monoamine oxidase. nih.gov Conversely, deuteration at the beta-carbon did not produce the same protective effect. nih.gov

This principle suggests that deuterating 4-methylphenethylamine at metabolically active sites, such as the alpha-carbon or the para-methyl group, would likely slow its degradation. juniperpublishers.comnih.gov Slowing metabolism at a primary site can sometimes lead to "metabolic switching," where the body increasingly uses alternative metabolic pathways. nih.gov

Preclinical Pharmacokinetic Profiles

In Vivo Distribution and Blood-Brain Barrier Penetration

The in vivo distribution and the ability of a compound to cross the blood-brain barrier (BBB) are critical determinants of its pharmacological activity within the central nervous system (CNS). For phenethylamine derivatives, including 4-Methylphenethylamine, these pharmacokinetic properties are significantly influenced by their physicochemical characteristics, particularly lipophilicity.

A key study by Mosnaim and colleagues provides direct evidence of 4-Methylphenethylamine's ability to cross the blood-brain barrier in rats. nih.gov The researchers determined the brain-uptake index (BUI) for several monomethylated phenylethylamine derivatives. The BUI is a measure of a compound's ability to be taken up by the brain from the blood, with water typically used as a reference standard at 100%. In this study, p-methylphenylethylamine (4-methylphenethylamine) demonstrated a high brain-uptake index, indicating efficient penetration into the brain. nih.gov

The study also revealed that phenylethylamine and its monomethylated derivatives, including the alpha-methyl and N-methyl analogs, readily cross the blood-brain barrier, likely via passive diffusion due to their lipophilic nature. nih.gov The distribution within the brain for phenylethylamine and α-methylphenylethylamine was found to be relatively even across different regions, such as the cerebellum, frontal cortex, and striatum. nih.gov Although specific regional distribution data for 4-Methylphenethylamine was not detailed, its structural similarity suggests a potentially widespread distribution within the CNS.

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (LogP), is a major predictor of its ability to cross the blood-brain barrier. nih.govnih.gov While a specific experimentally determined LogP value for this compound is not cited in the reviewed literature, the general structure of phenethylamines allows for passive diffusion across the lipid-rich membranes of the BBB. wikipedia.org

It is also important to consider that some psychostimulant drugs, such as methamphetamine, which is structurally related to 4-Methylphenethylamine, have been shown to increase the permeability of the blood-brain barrier. This effect can be mediated through various mechanisms, including the alteration of tight junction proteins that form the barrier. nih.gov However, it is not confirmed whether this compound possesses a similar capacity to modulate BBB integrity.

The following table summarizes the brain-uptake index of 4-Methylphenethylamine and related compounds as reported in a preclinical study.

| Compound | Brain-Uptake Index (%) ± SD |

| p-Methylphenylethylamine | 108 ± 11 |

| α-Methylphenylethylamine | 98 ± 14 |

| Phenylethylamine | 83 ± 6 |

| N-Methylphenylethylamine | 78 ± 11 |

| o-Methylphenylethylamine | 62 ± 7 |

| β-Methylphenylethylamine | 56 ± 6 |

| Data sourced from a study in rats, with water as a reference at 100%. nih.gov |

This data quantitatively demonstrates the efficient passage of 4-Methylphenethylamine into the brain, surpassing that of the parent compound, phenylethylamine, and several of its other methylated isomers. nih.gov This high degree of BBB penetration is a fundamental aspect of its preclinical pharmacokinetic profile and a prerequisite for its central nervous system activity.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy provides fundamental insights into the molecular architecture of 4-Methylphenethylamine (B144676) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods allow for unambiguous identity confirmation and functional group analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of 4-Methylphenethylamine hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's atomic connectivity.

In a typical ¹H NMR spectrum, the signals corresponding to the protons of this compound can be explicitly assigned. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic pattern for this substitution. researchgate.net The protons of the ethylamine (B1201723) side chain present as two triplets, while the singlet signal of the methyl group protons confirms its presence and position on the aromatic ring.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment in the molecule. The spectrum would show distinct signals for the methyl carbon, the two aliphatic carbons of the ethylamine chain, and the four unique carbons of the para-substituted aromatic ring. chemicalbook.com The specific chemical shifts are influenced by the electronic environment of each nucleus, providing a robust fingerprint for identity confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methylphenethylamine Note: Data are predicted and may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH (ortho to CH₂) | ~7.10 (d) | ~129.5 |

| Aromatic CH (meta to CH₂) | ~7.05 (d) | ~129.0 |

| Ar-C-CH₂ | - | ~136.0 |

| Ar-C-CH₃ | - | ~135.5 |

| -CH₂-CH₂-NH₂ | ~2.95 (t) | ~43.0 |

| -CH₂-CH₂-NH₂ | ~2.70 (t) | ~36.0 |

| -CH₃ | ~2.30 (s) | ~21.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum provides clear evidence for the key structural components. chemicalbook.comspectra-analysis.com

The presence of the primary amine hydrochloride is typically confirmed by broad absorption bands in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺). The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The para-disubstitution pattern on the benzene ring often gives rise to a characteristic C-H out-of-plane bending vibration around 800-840 cm⁻¹. researchgate.net Aliphatic C-H stretches from the ethyl chain and the methyl group appear in the 2850-2960 cm⁻¹ range. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2500 | N-H Stretch (broad) | Primary Ammonium Salt (-NH₃⁺) |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| 840-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 4-Methylphenethylamine and analyzing its fragmentation pattern, which can be used for structural confirmation. The molecular weight of the free base form (C₉H₁₃N) is 135.21 g/mol . wikipedia.org

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common and significant fragmentation pathway for phenethylamines involves the cleavage of the carbon-carbon bond beta to the nitrogen atom. nih.gov For 4-Methylphenethylamine, this cleavage results in the formation of a stable 4-methylbenzyl cation (m/z 105), which is often the base peak in the spectrum. Another potential fragmentation involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule, a process observed in electrospray ionization (ESI). sci-hub.seies.gov.pl

Table 3: Major Mass Spectral Fragments of 4-Methylphenethylamine (Free Base)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | Beta-cleavage, loss of •CH₂NH₂ |

| 91 | [C₇H₇]⁺ | Loss of CH₂ from [C₈H₉]⁺ (Tropylium ion) |

| 30 | [CH₄N]⁺ | Alpha-cleavage, [CH₂NH₂]⁺ |

Chromatographic Methods for Quantification and Characterization

Chromatographic techniques are indispensable for separating this compound from impurities or other components in a mixture, enabling accurate quantification and characterization of physical properties like lipophilicity.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile compounds like 4-Methylphenethylamine. nih.govunodc.org The analysis typically involves derivatizing the amine or analyzing its free base form after extraction from the salt. The compound is vaporized and separated from non-volatile impurities and other volatile components based on its boiling point and interaction with a capillary column stationary phase.

Specialized columns, such as the Agilent CP-Volamine, are often employed for amine analysis to prevent peak tailing and ensure symmetrical peak shapes, which is crucial for accurate quantification. nih.govresearchgate.net The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame, allowing for the determination of purity by comparing the area of the analyte peak to the total area of all peaks in the chromatogram. researchgate.net

Table 4: Typical GC-FID Parameters for Amine Analysis

| Parameter | Setting |

| Column | Agilent CP-Volamine or HP-5 (e.g., 30 m x 0.32 mm x 0.25 µm) dea.gov |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~270 °C dea.gov |

| Detector Temperature | ~280 °C dea.gov |

| Oven Program | Initial temp ~100 °C, ramp to ~320 °C at 20-35 °C/min dea.gov |

| Injection Mode | Split |

Thin-Layer Chromatography (TLC) for Lipophilicity Estimation and Separation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative analysis of 4-Methylphenethylamine and for estimating its lipophilicity. nih.govpageplace.de For separation, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to ascend the plate. Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. nih.gov

Lipophilicity, a key parameter influencing a compound's pharmacokinetic behavior, can be estimated using reversed-phase TLC (RP-TLC). mdpi.com In this method, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water. The retention factor (Rf) is measured and can be correlated with the compound's octanol-water partition coefficient (LogP). By running a series of standards with known LogP values, a calibration curve can be generated to estimate the LogP of 4-Methylphenethylamine.

Table 5: Example TLC System for Lipophilicity (LogP) Estimation

| Component | Description |

| Stationary Phase | RP-18 F₂₅₄s plates |

| Mobile Phase | Acetonitrile/Water mixture (varying proportions, e.g., 50-80% acetonitrile) mdpi.com |

| Detection | UV light at 254 nm or staining with a visualizing agent (e.g., Fast Black K salt) nih.gov |

| Measurement | Retention Factor (Rf) calculated as (distance traveled by spot) / (distance traveled by solvent front) |

| Analysis | Correlation of Rf values with known LogP values of standards to determine the lipophilicity of the analyte. |

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in characterizing the interaction of this compound with specific receptors at a molecular level. These assays provide crucial data on binding affinity, signaling pathways, and functional activity.

Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of a compound for a specific receptor. nih.gov This technique involves incubating a biological sample containing the receptor of interest (e.g., cell membranes from transfected cells or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand (a molecule with known high affinity for the receptor) and varying concentrations of the unlabeled test compound, in this case, this compound. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, an inhibition constant (Ki) can be calculated. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. For ease of interpretation and comparison, Ki values are often expressed as pKi, which is the negative base-10 logarithm of the Ki (pKi = -log Ki). A higher pKi value indicates a greater binding affinity.

Structure-activity relationship (SAR) studies of substituted phenethylamines reveal that modifications to the phenyl ring and the ethylamine sidechain can significantly alter receptor affinity. biomolther.orgbiomolther.org For instance, at serotonin (B10506) 5-HT2A receptors, the addition of methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, a common feature in many psychedelic phenethylamines, generally confers high affinity. frontiersin.org The nature and position of a third substituent on the ring further modulate this affinity. While specific pKi values for this compound at a wide range of receptors are not extensively documented in publicly available literature, based on the pharmacology of similar phenethylamines, it is expected to interact with trace amine-associated receptors (TAARs) and monoamine transporters. Its affinity for other receptors, such as serotonin and adrenergic subtypes, would be influenced by the presence and position of the methyl group on the phenyl ring.

Table 1: Representative pKi Values for Related Phenethylamine (B48288) Compounds at Human Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | TAAR1 |

| Phenethylamine | - | - | - | 5.1 |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 7.1 | 6.5 | <5.0 | 5.6 |

| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | 7.0 | 6.4 | <5.0 | 5.7 |

| 2,5-Dimethoxy-4-chlorophenethylamine (2C-C) | 6.8 | 6.3 | <5.0 | 5.8 |

Note: This table presents data for structurally related compounds to illustrate the range of affinities within the phenethylamine class. Data for this compound is not available in this format.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time assay used to study G protein-coupled receptor (GPCR) signaling in living cells. nih.gov This technology is particularly useful for determining the functional activity and signaling preference of a compound like this compound. The assay relies on the non-radiative transfer of energy between a bioluminescent donor (typically a luciferase, such as Renilla luciferase or Rluc) and a fluorescent acceptor (such as Green Fluorescent Protein, GFP).

To assess GPCR activation, the receptor can be fused to the donor, and a signaling molecule, such as β-arrestin or a G protein subunit, can be fused to the acceptor. Upon agonist binding to the receptor, a conformational change occurs, leading to the recruitment of the signaling molecule. This brings the donor and acceptor into close proximity (typically <10 nm), allowing for energy transfer and the emission of light by the acceptor. The ratio of acceptor to donor emission is measured, and an increase in this ratio indicates receptor activation. BRET can also be used to measure the production of second messengers like cyclic AMP (cAMP) using biosensors that change their conformation and BRET signal upon binding to the messenger. nih.gov

4-Methylphenethylamine is known to be an agonist at the human trace amine-associated receptor 1 (TAAR1), a GPCR that signals primarily through the Gs protein, leading to an increase in intracellular cAMP. nih.gov BRET assays are well-suited to quantify the potency (EC50) and efficacy (Emax) of this compound at TAAR1. nih.gov By comparing the BRET signal generated by different downstream effectors (e.g., Gs, Gi, β-arrestin), the signaling preference or "bias" of the compound can be determined.

Table 2: Representative TAAR1 Agonist Activity Data from BRET-based cAMP Assays

| Compound | EC50 (µM) | Emax (% of Phenethylamine) |

| β-Phenylethylamine (PEA) | 1.5 | 100% |

| Tyramine | 1.2 | 100% |

| RO5263397 (Selective TAAR1 Agonist) | 0.005 | 85% |

Note: This table illustrates typical data obtained from BRET assays for TAAR1 agonists. Specific data for this compound is not detailed in the available literature.

Calcium flux assays are functional assays used to measure the mobilization of intracellular calcium (Ca2+), which is a hallmark of the activation of GPCRs coupled to the Gq/11 family of G proteins. nih.gov When a ligand activates a Gq/11-coupled receptor, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in their fluorescent properties upon binding to Ca2+. The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope, providing a dynamic reading of receptor activation.

Many serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are Gq/11-coupled. nih.gov Given that many substituted phenethylamines show affinity for these receptors, calcium flux assays are a critical tool to determine if this compound acts as an agonist at these sites. The potency (EC50) and efficacy (Emax) of the compound in eliciting a calcium response can be quantified and compared to known reference agonists.

Preclinical Behavioral Models

Preclinical behavioral models in animals are used to investigate the in vivo effects of this compound and to predict its potential psychoactive properties in humans.

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, particularly mice, following the administration of serotonin 5-HT2A receptor agonists. nih.govnih.gov This behavioral response is widely considered a reliable preclinical model for predicting the psychedelic-like potential of a compound in humans. nih.gov A strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.

Table 3: Representative Head-Twitch Response Data for Substituted Phenethylamines in Mice

| Compound | ED50 (mg/kg) | Maximal Response (Twitches/30 min) |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 0.5 - 1.0 | ~25 |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 0.3 - 0.6 | ~30 |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 1.0 - 2.0 | ~20 |

Note: This table presents data for related alpha-methylated phenethylamines (amphetamines) which are potent inducers of HTR. This illustrates the type of data generated in such studies.

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.govnih.gov This method provides critical information on how a compound like this compound affects neurotransmitter systems, such as dopamine (B1211576) and serotonin.

The procedure involves the stereotaxic implantation of a small, semipermeable microdialysis probe into a target brain area, for example, the nucleus accumbens or prefrontal cortex. The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters present in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate samples are then analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry, to quantify the levels of dopamine, serotonin, and their metabolites.

Many phenethylamine derivatives are known to act as monoamine releasing agents by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.net They can cause the reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft. By using in vivo microdialysis, researchers can determine the potency and efficacy of this compound in inducing the release of dopamine and serotonin, and can also assess the relative preference for one neurotransmitter system over the other.

Computational Chemistry and Molecular Modeling

In the study of this compound and related phenethylamine derivatives, computational chemistry and molecular modeling have become indispensable tools. These in silico methods provide deep insights into molecular structures, properties, and interactions that are often difficult to obtain through experimental means alone. By simulating molecular behavior at an atomic level, researchers can predict biological activity, understand mechanisms of action, and design novel analogs with desired properties.

Quantum Mechanical Optimization and Density Functional Theory (DFT) for Molecular Structure

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and geometry of molecules. These calculations are based on solving the Schrödinger equation, providing a detailed description of molecular properties. Among the various QM methods, Density Functional Theory (DFT) has emerged as a powerful and widely used approach in computational chemistry due to its balance of accuracy and computational efficiency. DFT is based on the principle that the electron density of a system determines all its ground-state molecular properties.

For phenethylamine derivatives, DFT calculations are crucial for elucidating accurate molecular structures. The process typically involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. Studies on related phenethylamine derivatives have employed DFT to explore their electronic structure, vibrational frequencies (FT-IR and Raman spectra), and molecular electrostatic potential (MEP). The MEP, for instance, is vital for understanding how a molecule will interact with other molecules, highlighting regions that are rich or poor in electrons.

Furthermore, DFT calculations allow for the determination of various quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. Such computational analyses provide a foundational understanding of the intrinsic properties of 4-Methylphenethylamine, which is essential for interpreting its interactions at a molecular level.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a dynamic view of how a ligand, such as 4-Methylphenethylamine, interacts with its biological target, typically a protein receptor. This approach is invaluable for understanding the conformational changes, binding stability, and key intermolecular interactions that govern the ligand-receptor recognition process.

The process begins with a molecular docking study to predict the preferred binding orientation of the ligand within the receptor's active site. Docking algorithms generate various poses and score them based on binding affinity. Following docking, the most promising ligand-receptor complex is subjected to MD simulations. These simulations place the complex in a simulated physiological environment, including water molecules and ions, and track its atomic movements over a set period, often nanoseconds.

Analysis of the MD trajectory can reveal crucial details about the interaction. For instance, researchers can monitor the root-mean-square deviation (RMSD) to assess the stability of the complex over time. They can also identify specific amino acid residues in the receptor that form stable hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. Such studies have been performed on various phenethylamine derivatives and their targets, such as monoamine oxidase (MAO), to elucidate their mechanism of inhibition. The binding free energy, a measure of the affinity between the ligand and the receptor, can also be calculated from these simulations, providing a quantitative estimate of binding potency.

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable binding pose. |

| Binding Free Energy (ΔGbind, kcal/mol) | -114.56 | Represents the overall binding affinity of the ligand to the receptor. |

| Average RMSD (Å) | 1.8 | A low and stable RMSD suggests the complex is stable throughout the simulation. |

| Key Interacting Residues | TYR398, TYR435, CYS172 | Specific amino acids forming critical bonds with the ligand. |

| Number of Hydrogen Bonds | 2-4 | Fluctuations indicate dynamic but persistent hydrogen bonding. |

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling and Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topological indices.